molecular formula C12H12N2O2S B2864812 N-(5-methylisoxazol-3-yl)-3-(methylthio)benzamide CAS No. 896343-56-9

N-(5-methylisoxazol-3-yl)-3-(methylthio)benzamide

Cat. No.: B2864812
CAS No.: 896343-56-9
M. Wt: 248.3
InChI Key: HQPKXBLACSZBFS-UHFFFAOYSA-N
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Description

N-(5-methylisoxazol-3-yl)-3-(methylthio)benzamide is an organic compound that features a benzamide core substituted with a 5-methylisoxazole ring and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methylisoxazol-3-yl)-3-(methylthio)benzamide typically involves the following steps:

    Formation of the 5-methylisoxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Attachment of the benzamide core: The 5-methylisoxazole ring is then coupled with a benzamide derivative using suitable reagents and catalysts.

    Introduction of the methylthio group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5-methylisoxazol-3-yl)-3-(methylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamide core can be reduced under specific conditions to form corresponding amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the isoxazole ring or the benzamide core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(5-methylisoxazol-3-yl)-3-(methylthio)benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential therapeutic applications, such as drug development.

    Industry: It can be used in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(5-methylisoxazol-3-yl)-3-(methylthio)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The isoxazole ring and methylthio group may play crucial roles in binding to these targets and exerting the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    N-(5-methylisoxazol-3-yl)-3-(methylsulfonyl)benzamide: Similar structure but with a sulfonyl group instead of a methylthio group.

    N-(5-methylisoxazol-3-yl)-3-(methylamino)benzamide: Similar structure but with a methylamino group instead of a methylthio group.

Uniqueness

N-(5-methylisoxazol-3-yl)-3-(methylthio)benzamide is unique due to the presence of the methylthio group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a compound of significant interest in research and industry.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-3-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-8-6-11(14-16-8)13-12(15)9-4-3-5-10(7-9)17-2/h3-7H,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQPKXBLACSZBFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC(=CC=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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